molecular formula C16H19N2O4- B14122264 1H-Benzimidazole-1,2-dicarboxylic acid, 2,3-dihydro-2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester

1H-Benzimidazole-1,2-dicarboxylic acid, 2,3-dihydro-2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B14122264
M. Wt: 303.33 g/mol
InChI Key: CRQAWJMUMHLQEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products

    Epoxide: Formed from the oxidation of the allyl group.

    Alcohol: Formed from the reduction of the carboxylic acid group.

    Free amine: Formed from the removal of the Boc group.

Scientific Research Applications

2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The Boc protecting group can be removed under physiological conditions, revealing the active amine, which can then participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole: Lacks the carboxylic acid group.

    1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the allyl group.

    2-Allyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the Boc protecting group.

Uniqueness

The presence of both the allyl group and the Boc protecting group, along with the carboxylic acid functionality, makes 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid a unique and versatile compound. Its multifunctional nature allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C16H19N2O4-

Molecular Weight

303.33 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-5-10-16(13(19)20)17-11-8-6-7-9-12(11)18(16)14(21)22-15(2,3)4/h5-9,17H,1,10H2,2-4H3,(H,19,20)/p-1

InChI Key

CRQAWJMUMHLQEO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1(CC=C)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.